Cas no 2229639-23-8 (2-{4H,5H,6H-cyclopentabthiophen-2-yl}-2-methoxypropan-1-amine)

2-{4H,5H,6H-Cyclopentabthiophen-2-yl}-2-methoxypropan-1-amine is a specialized organic compound featuring a cyclopentabthiophene core functionalized with a methoxypropan-1-amine moiety. This structure imparts unique electronic and steric properties, making it valuable in pharmaceutical and materials science research. The cyclopentabthiophene scaffold contributes to enhanced π-conjugation, while the methoxy and amine groups offer tunable reactivity for further derivatization. Its balanced lipophilicity and electron-rich character suggest potential applications in drug discovery, particularly for central nervous system targets, or as a building block for organic semiconductors. The compound's stability under standard conditions facilitates handling and storage, supporting its utility in synthetic workflows.
2-{4H,5H,6H-cyclopentabthiophen-2-yl}-2-methoxypropan-1-amine structure
2229639-23-8 structure
Product Name:2-{4H,5H,6H-cyclopentabthiophen-2-yl}-2-methoxypropan-1-amine
CAS No:2229639-23-8
MF:C11H17NOS
MW:211.323781728745
CID:6208253
PubChem ID:165975850
Update Time:2025-07-20

2-{4H,5H,6H-cyclopentabthiophen-2-yl}-2-methoxypropan-1-amine Chemical and Physical Properties

Names and Identifiers

    • 2-{4H,5H,6H-cyclopentabthiophen-2-yl}-2-methoxypropan-1-amine
    • 2-{4H,5H,6H-cyclopenta[b]thiophen-2-yl}-2-methoxypropan-1-amine
    • 2229639-23-8
    • EN300-1733615
    • Inchi: 1S/C11H17NOS/c1-11(7-12,13-2)10-6-8-4-3-5-9(8)14-10/h6H,3-5,7,12H2,1-2H3
    • InChI Key: KHLOPEFGXJFDQJ-UHFFFAOYSA-N
    • SMILES: S1C(=CC2=C1CCC2)C(C)(CN)OC

Computed Properties

  • Exact Mass: 211.10308534g/mol
  • Monoisotopic Mass: 211.10308534g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 3
  • Heavy Atom Count: 14
  • Rotatable Bond Count: 3
  • Complexity: 212
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 1
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 1.3
  • Topological Polar Surface Area: 63.5Ų

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2-{4H,5H,6H-cyclopentabthiophen-2-yl}-2-methoxypropan-1-amine Related Literature

Additional information on 2-{4H,5H,6H-cyclopentabthiophen-2-yl}-2-methoxypropan-1-amine

Introduction to 2-{4H,5H,6H-cyclopentabthiophen-2-yl}-2-methoxypropan-1-amine (CAS No. 2229639-23-8)

2-{4H,5H,6H-cyclopentabthiophen-2-yl}-2-methoxypropan-1-amine, identified by the Chemical Abstracts Service Number (CAS No.) 2229639-23-8, is a structurally complex organic compound that has garnered significant attention in the field of pharmaceutical chemistry and materials science. This compound belongs to the class of heterocyclic derivatives, characterized by its fused ring system incorporating both thiophene and cyclopentane moieties. The presence of a methoxy group and an amine functionality further enhances its chemical diversity, making it a promising candidate for various applications.

The molecular structure of 2-{4H,5H,6H-cyclopentabthiophen-2-yl}-2-methoxypropan-1-amine (CAS No. 2229639-23-8) consists of a central cyclopentabthiophene core, which is a derivative of the well-known thieno[3,2-b]thiophene scaffold. This core is linked to a propyl chain substituted with a methoxy group at the second carbon position and an amine group at the terminal position. Such structural features contribute to unique electronic and steric properties, which are highly relevant in the design of advanced materials and bioactive molecules.

In recent years, there has been growing interest in cyclopentabthiophene derivatives due to their potential applications in organic electronics, photovoltaics, and pharmaceuticals. The extended π-conjugation system in these compounds allows for tunable optoelectronic properties, making them suitable for use in light-emitting diodes (LEDs), organic photovoltaic cells (OPVs), and field-effect transistors (OFETs). Additionally, the incorporation of nitrogen-containing heterocycles can enhance biological activity, leading to novel therapeutic agents.

The amine functional group in 2-{4H,5H,6H-cyclopentabthiophen-2-yl}-2-methoxypropan-1-amine (CAS No. 2229639-23-8) plays a crucial role in its reactivity and potential biological interactions. Amines are well-known for their ability to form hydrogen bonds and participate in various coordination processes with metals and other biomolecules. This property makes them valuable in drug design, where they can serve as pharmacophores or key interaction sites within biological targets. The methoxy group further influences the compound's solubility and metabolic stability, which are critical factors in pharmaceutical development.

Recent studies have highlighted the significance of fused heterocyclic systems in medicinal chemistry. Compounds like 2-{4H,5H,6H-cyclopentabthiophen-2-yl}-2-methoxypropan-1-amine (CAS No. 2229639-23-8) have been explored for their potential as scaffolds for antiviral, anticancer, and anti-inflammatory agents. The unique electronic distribution within these molecules allows for selective binding to biological targets, often leading to high affinity and low toxicity profiles. For instance, derivatives of cyclopentabthiophene have shown promise in inhibiting enzymes involved in viral replication or cancer cell proliferation.

The synthesis of 2-{4H,5H,6H-cyclopentabthiophen-2-yl}-2-methoxypropan-1-amine (CAS No. 2229639-23-8) involves multi-step organic reactions that require precise control over reaction conditions to achieve high yields and purity. Key synthetic strategies include cyclization reactions to form the fused heterocyclic core, followed by functional group transformations such as alkylation and methylation to introduce the desired substituents. Advances in synthetic methodologies have enabled more efficient and scalable production of these complex molecules.

In the realm of materials science, cyclopentabthiophene derivatives have been extensively studied for their applications in organic semiconductors and optoelectronic devices. The tunable bandgap energy of these compounds allows for the design of materials with specific electronic properties tailored for different applications. For example, polymers based on cyclopentabthiophene units have been used in flexible electronics due to their excellent charge transport capabilities and mechanical stability.

The potential biological activity of 2-{4H,5H,6H-cyclopentabthiophen-2-yl}-2-methoxypropan-1-amine (CAS No. 2229639-23-8) has prompted investigations into its interactions with biological systems. Preliminary computational studies suggest that this compound may exhibit inhibitory effects on certain enzymes or receptors relevant to neurological disorders or metabolic diseases. However, further experimental validation is required to confirm these hypotheses and explore possible therapeutic applications.

The chemical diversity inherent in cyclopentabthiophene derivatives offers a rich ground for structural optimization aimed at enhancing potency and selectivity for biological targets. By modifying substituents such as the methoxy group or introducing additional functional groups like carboxylic acids or aldehydes, chemists can fine-tune the properties of these molecules to meet specific pharmacological requirements.

Future research directions may focus on exploring the synthetic pathways leading to novel analogs of 2-{4H,5H,6H-cyclopentabthiophen-2-ylyl}-2-methoxypropanaline (CAS No. 2229639238) that exhibit improved solubility or bioavailability while maintaining their desired biological activity. Additionally, advancements in computational chemistry could aid in predicting the behavior of these compounds within complex biological systems.

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